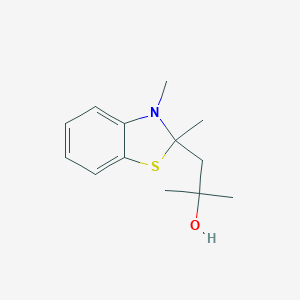

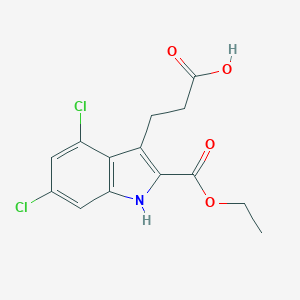

2-Fluoro-2-(4-fluorophenyl)ethanamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 2-Fluoro-2-(4-fluorophenyl)ethanamine-related compounds involves complex reactions and methods. A practical approach for synthesizing fluoro-containing biphenyl compounds, which are structurally related to 2-Fluoro-2-(4-fluorophenyl)ethanamine, has been developed, highlighting the utility of cross-coupling reactions and diazotization processes in producing these compounds efficiently (Qiu et al., 2009).

Molecular Structure Analysis

The molecular structure of compounds closely related to 2-Fluoro-2-(4-fluorophenyl)ethanamine, such as 1-[3-(4-Fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]ethanone, has been extensively analyzed using techniques like FT-IR, NBO, and HOMO-LUMO analyses. These studies reveal insights into the geometrical parameters, stability, and electron distribution within the molecule, providing a comprehensive understanding of its molecular structure (Mary et al., 2015).

Chemical Reactions and Properties

The chemical reactivity and properties of 2-Fluoro-2-(4-fluorophenyl)ethanamine and its analogs can be inferred from studies on similar fluorinated compounds. Research on the synthesis and crystal structure of related compounds provides valuable information on the intermolecular interactions and reactivity patterns, such as hydrogen bonding and the effects of fluorine substitution on the molecule's behavior (Liang, 2009).

Physical Properties Analysis

The physical properties of 2-Fluoro-2-(4-fluorophenyl)ethanamine derivatives, including their crystalline structure and hydrogen bonding patterns, are critical for understanding their stability and potential applications. Research has shown that these compounds exhibit distinct packing motifs in their crystalline forms, influenced by weak intermolecular interactions (Abdel‐Aziz et al., 2012).

Chemical Properties Analysis

The chemical properties of 2-Fluoro-2-(4-fluorophenyl)ethanamine and similar molecules can be characterized by their reactivity, molecular electrostatic potential, and the influence of fluorine atoms on their chemical behavior. Studies on the molecular docking and theoretical analysis of related compounds provide insights into their potential biological activity and reactivity profile (Mary et al., 2015).

Safety And Hazards

While specific safety and hazard information for “2-Fluoro-2-(4-fluorophenyl)ethanamine” is not available, general safety measures for handling chemical substances should be followed. These include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

Orientations Futures

Fluorination is considered as a possible means for alteration of conformational landscapes in molecules . The effect of fluorine substitution was studied by measuring the vibronic and vibrational spectra of gas phase 2-(4-fluoro-phenyl)-ethylamine (4-FPEA) by resonant two-photon ionization (R2PI) and by .

Propriétés

IUPAC Name |

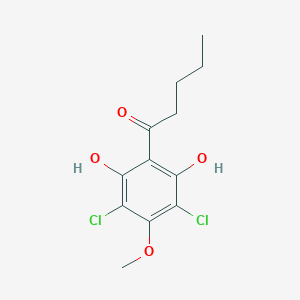

2-fluoro-2-(4-fluorophenyl)ethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9F2N/c9-7-3-1-6(2-4-7)8(10)5-11/h1-4,8H,5,11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRGZSEJVNHZQSA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(CN)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9F2N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80551404 |

Source

|

| Record name | 2-Fluoro-2-(4-fluorophenyl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80551404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Fluoro-2-(4-fluorophenyl)ethanamine | |

CAS RN |

115046-30-5 |

Source

|

| Record name | 2-Fluoro-2-(4-fluorophenyl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80551404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(2R,3S,4S,5R,6R)-6-[(2R,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate](/img/structure/B44846.png)